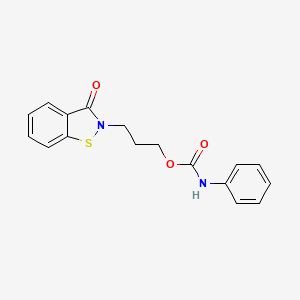
Propane, 1-((2-(ethenylseleno)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-((2-(ethenylseleno)ethyl)thio)- is an organic compound with the molecular formula C7H16SSe. This compound contains a total of 25 atoms, including 16 hydrogen atoms, 7 carbon atoms, 1 sulfur atom, and 1 selenium atom . The structure of this compound includes a propane backbone with a thioether linkage and an ethenylseleno group attached to it .
Méthodes De Préparation
The synthesis of Propane, 1-((2-(ethenylseleno)ethyl)thio)- involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of thiolate anions with alkyl halides . The preparation process typically includes the following steps:
Formation of Thiolate Anion: This is achieved by reacting a thiol with a base.
Reaction with Alkyl Halide: The thiolate anion then reacts with an alkyl halide to form the desired thioether compound.
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Propane, 1-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The ethenylseleno group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propane, 1-((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and selenoethers.
Biology: The compound’s unique structure makes it useful in studying the biological roles of selenium and sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Propane, 1-((2-(ethenylseleno)ethyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether and selenoether groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to undergo thiol-ene “click” reactions makes it a versatile tool in chemical biology and materials science .
Comparaison Avec Des Composés Similaires
Similar compounds to Propane, 1-((2-(ethenylseleno)ethyl)thio)- include other thioethers and selenoethers. Some examples are:
Ethyl Propyl Sulfide: A simple thioether with a similar sulfur linkage.
Vinyl Selenide: A compound with a selenium atom in a similar ethenyl configuration.
Methyl Selenide: Another selenoether with a simpler structure.
What sets Propane, 1-((2-(ethenylseleno)ethyl)thio)- apart is its unique combination of a thioether and an ethenylseleno group, which provides distinct chemical and biological properties .
Propriétés
Numéro CAS |
90053-40-0 |
|---|---|
Formule moléculaire |
C7H16SSe |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
1-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-3-5-8-6-7-9-4-2/h3-7H2,1-2H3 |
Clé InChI |
ZPODEPPQMMCTLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC[Se]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)




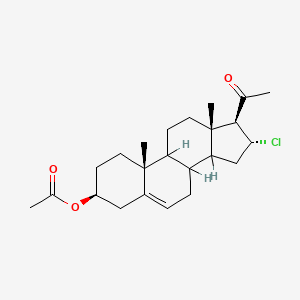
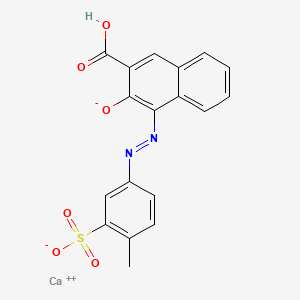
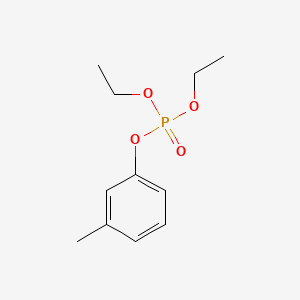
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

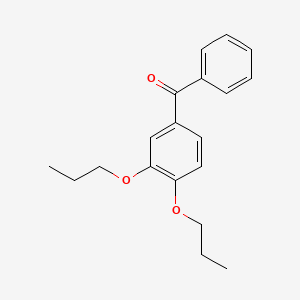
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
